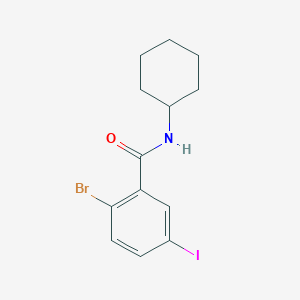
2-Bromo-N-cyclohexyl-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-cyclohexyl-5-iodobenzamide is an organic compound with the molecular formula C13H15BrINO and a molecular weight of 408.08 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide structure, which is further substituted with a cyclohexyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclohexyl-5-iodobenzamide typically involves the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the brominated and iodinated benzene with cyclohexylamine.
The reaction conditions for these steps often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the halogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-cyclohexyl-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide.
Electrophiles: Alkyl halides, acyl chlorides.
Catalysts: Palladium, copper salts.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while coupling reactions with boronic acids can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-N-cyclohexyl-5-iodobenzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-cyclohexyl-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-cyclohexylbenzamide: Lacks the iodine atom, making it less reactive in certain coupling reactions.
N-cyclohexyl-5-iodobenzamide: Lacks the bromine atom, affecting its substitution reaction profile.
2-Bromo-5-iodobenzamide: Lacks the cyclohexyl group, reducing its hydrophobic interactions.
Uniqueness
2-Bromo-N-cyclohexyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity in various chemical reactions. The cyclohexyl group enhances its hydrophobic interactions, making it a valuable compound in drug discovery and material science.
Propiedades
Fórmula molecular |
C13H15BrINO |
|---|---|
Peso molecular |
408.07 g/mol |
Nombre IUPAC |
2-bromo-N-cyclohexyl-5-iodobenzamide |
InChI |
InChI=1S/C13H15BrINO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
Clave InChI |
XXVDEHYWWKAKEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
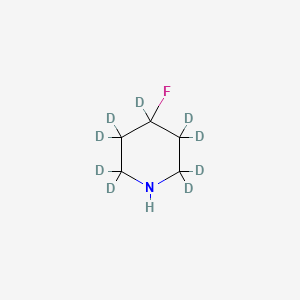
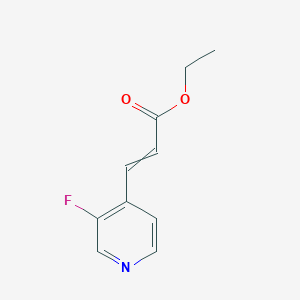
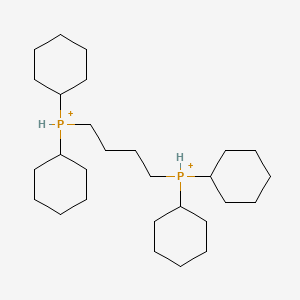
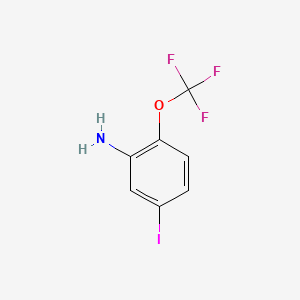
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)

![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
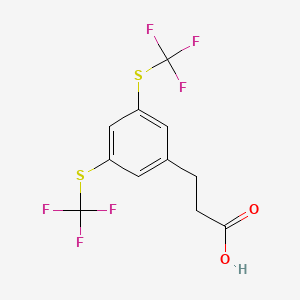
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
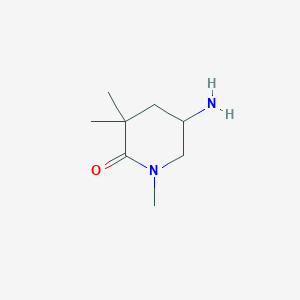
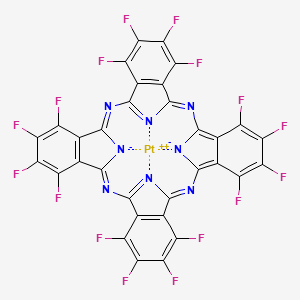
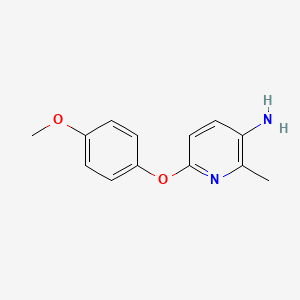
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
